molecular formula C11H11ClF3N B15246551 (R)-7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15246551
M. Wt: 249.66 g/mol
InChI Key: FFPBEWVAEJSPDE-UHFFFAOYSA-N
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Description

7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amine group within a tetrahydronaphthalene framework. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is the halogenation of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The amine group is then introduced through reductive amination or other suitable methods. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-(trifluoromethyl)-1H-indole: Shares the chloro and trifluoromethyl groups but has an indole framework.

    6-Chloro-5-fluoroindole: Contains a chloro and fluoro group within an indole structure.

    2-(Trifluoromethyl)indole: Features a trifluoromethyl group on an indole ring.

Uniqueness

7-Chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its tetrahydronaphthalene framework, which distinguishes it from other similar compounds. This structural difference may result in distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2

InChI Key

FFPBEWVAEJSPDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N

Origin of Product

United States

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